2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
CAS No.: 900267-81-4
Cat. No.: VC21379772
Molecular Formula: C22H28N4O3
Molecular Weight: 396.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900267-81-4 |
|---|---|
| Molecular Formula | C22H28N4O3 |
| Molecular Weight | 396.5g/mol |
| IUPAC Name | 5-(2-ethylpiperidine-1-carbonyl)-6-(3-methoxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
| Standard InChI | InChI=1S/C22H28N4O3/c1-3-16-9-4-6-11-24(16)22(28)18-15-17-20(25(18)13-8-14-29-2)23-19-10-5-7-12-26(19)21(17)27/h5,7,10,12,15-16H,3-4,6,8-9,11,13-14H2,1-2H3 |
| Standard InChI Key | BVXLUZUYRAOXKM-UHFFFAOYSA-N |
| SMILES | CCC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
| Canonical SMILES | CCC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Introduction
Chemical Identity and Structural Classification
2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one belongs to a class of complex nitrogen-containing heterocyclic compounds. It features a unique molecular architecture comprising multiple fused ring systems with specific functional groups that contribute to its potential biological properties and therapeutic applications. The compound is characterized by a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin core structure, which serves as the foundation for its chemical behavior and interactions with biological targets.
The compound was first registered in chemical databases in 2005, with the most recent modifications to its record occurring in 2025, indicating ongoing research interest in this molecule and potentially related derivatives . Its unique structure places it within a family of compounds that have attracted attention for their potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.
Identification Parameters
The compound is uniquely identified through various chemical registry systems and nomenclature conventions, providing researchers with standardized methods for referencing and categorizing this molecule. Table 1 presents the key identification parameters that define this compound in chemical databases and scientific literature.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 900267-81-4 |
| PubChem CID | 4974230 |
| Molecular Formula | C₂₂H₂₈N₄O₃ |
| IUPAC Name | 5-(2-ethylpiperidine-1-carbonyl)-6-(3-methoxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
| Standard InChI | InChI=1S/C22H28N4O3/c1-3-16-9-4-6-11-24(16)22(28)18-15-17-20(25(18)13-8-14-29-2)23-19-10-5-7-12-26(19)21(17)27/h5,7,10,12,15-16H,3-4,6,8-9,11,13-14H2,1-2H3 |
| Standard InChIKey | BVXLUZUYRAOXKM-UHFFFAOYSA-N |
| SMILES | CCC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
The compound has been recorded under various synonyms in chemical databases, reflecting different naming conventions and alternative structural representations . These include systematic names according to different chemical nomenclature systems and identifier codes used by chemical suppliers and database entries.
Molecular Structure and Properties
Structural Components
The molecular structure of 2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one comprises several key structural elements that contribute to its chemical identity and potential biological interactions:
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A pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin heterocyclic core system
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A 2-ethylpiperidine group attached through a carbonyl linkage
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A 3-methoxypropyl substituent at position 1
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A ketone functionality at position 4
These structural components create a complex three-dimensional architecture with multiple potential binding sites for interactions with biological macromolecules, particularly protein kinases involved in cellular regulation pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound determine its behavior in various environments, including biological systems. Table 2 summarizes the key physical and chemical parameters of 2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.5 g/mol |
| Molecular Formula | C₂₂H₂₈N₄O₃ |
| Appearance | Not specified in available data |
| Physical State | Likely solid (based on structural characteristics) |
| Hydrogen Bond Acceptors | Multiple (N and O atoms) |
| Hydrogen Bond Donors | Limited (constrained by substitution pattern) |
| Research Designation | For research use only (not for human or veterinary use) |
The compound's molecular weight falls within the range typically associated with drug-like molecules (under 500 Da), adhering to Lipinski's Rule of Five criteria that predict favorable oral bioavailability for potential pharmaceutical applications. The presence of both hydrophilic functional groups (carbonyl, methoxy) and hydrophobic regions (ethyl, piperidine ring system) suggests a balanced lipophilicity profile that may facilitate membrane permeability while maintaining sufficient water solubility.
Biological Activity and Mechanisms
Cyclin-Dependent Kinase Inhibition
Pyrido-pyrimidine derivatives, including compounds structurally related to 2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, have demonstrated potential in inhibiting cell cycle progression, which is crucial in cancer treatment applications. These compounds may target cyclin-dependent kinases (CDKs) involved in cell proliferation regulatory pathways.
The compound's structural features suggest potential interactions with the ATP-binding pocket of kinases, a common mechanism of action for kinase inhibitors. The rigid heterocyclic core may serve as a scaffold for positioning key functional groups in orientations favorable for binding to specific residues within the kinase active site.
Cell Cycle Regulation
Research findings indicate that compounds containing pyrido-pyrimidine core structures may interfere with cell cycle progression by modulating the activity of cyclin-dependent kinases. Patent literature specifically mentions related derivatives being investigated for their ability to degrade cyclin-dependent kinase 2 (CDK2) via the ubiquitin proteasome pathway .
CDK2 plays a critical role in regulating the transition from G1 to S phase in the cell cycle, making it a significant target for potential cancer therapeutics. Inhibition or targeted degradation of CDK2 can disrupt abnormal cell proliferation, which is a hallmark characteristic of cancer cells.
Research Applications and Development Status
Chemoinformatics and Computational Applications
The structure of this compound has been included in various chemical databases that support computational medicinal chemistry applications. These databases serve as resources for researchers developing new computational methods and tools for drug discovery and development.
Compound data sets containing this or similar structures may be utilized in various computational approaches, including :
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Structure-activity relationship (SAR) analysis
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Structure-selectivity relationship (SSR) studies
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Virtual screening via similarity searching or machine learning
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Development of pharmacophore models for kinase inhibitor design
The availability of this compound's structural data in public repositories facilitates computational studies that may expand understanding of its potential biological activities and mechanisms.
Future Research Directions
Structure-Activity Relationship Studies
Future research directions for 2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one may include:
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Systematic structure-activity relationship studies to identify key pharmacophoric elements
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Optimization of substituents to enhance potency and selectivity for specific kinase targets
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Investigation of pharmacokinetic properties and metabolic stability
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Development of more potent analogues with improved drug-like properties
These studies would benefit from the compound's inclusion in specialized data sets designed for structure-activity relationship analysis and computational medicinal chemistry applications .
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